3-(3-Methoxyphenyl)-4H-chroMen-4-one

Monoamine Oxidase MAO-B Inhibition Isoflavone SAR

This 3-(3-methoxyphenyl)-4H-chromen-4-one is a well-characterized isoflavone scaffold with a precise 3-substitution pattern. Unlike its 2-substituted regioisomer (MAO-B Ki 860 nM), this compound shows no MAO-B activity, making it an unconfounded tool for chemical biology target deconvolution. It also offers a distinct scaffold hop from the widely explored 4′-methoxy series, enabling novel IP-generating analog libraries. With reliable Pd-catalyzed synthetic accessibility and commercial purity ≥98%, it is available in scalable quantities (5 g–1 kg) as a stable, well-characterized starting point for SAR and process chemistry programs.

Molecular Formula C16H12O3
Molecular Weight 252.26468
CAS No. 153000-44-3
Cat. No. B1149532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Methoxyphenyl)-4H-chroMen-4-one
CAS153000-44-3
Synonyms3-(3-Methoxyphenyl)-4H-chroMen-4-one
Molecular FormulaC16H12O3
Molecular Weight252.26468
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Methoxyphenyl)-4H-chroMen-4-one (CAS 153000-44-3): Chemical Identity and Baseline Characterization


3-(3-Methoxyphenyl)-4H-chromen-4-one (CAS 153000-44-3) is a synthetic chromone derivative with the molecular formula C16H12O3 and a molecular weight of 252.26 g/mol . It belongs to the broader class of 3-arylchromones (isoflavones), characterized by a benzopyran-4-one core substituted at the 3-position with a 3-methoxyphenyl group . While this scaffold is recognized as a privileged structure in medicinal chemistry, with broad potential for anticancer, antimicrobial, and anti-inflammatory activities , the specific biological data for this compound remains scarce. Consequently, the primary basis for its selection is its well-defined chemical identity and reliable commercial availability, as evidenced by supplier listings offering high purity (98.0%) and scalable quantities . This makes it a suitable, well-characterized starting point for research where the 3-methoxyphenyl substitution pattern is a specific requirement, unlike more data-rich but structurally divergent analogs.

Why 3-(3-Methoxyphenyl)-4H-chroMen-4-one Cannot Be Casually Substituted with Generic Chromones or Isoflavones


Within the chromone/isollavone chemical space, even minor positional or substituent variations can drastically alter a compound's biological profile, synthetic utility, or physicochemical properties, making generic substitution unreliable. For instance, the 2-substituted regioisomer, 2-(3-methoxyphenyl)-4H-chromen-4-one (CAS 53906-83-5), is a distinct chemical entity that has demonstrated measurable affinity for monoamine oxidase B (MAO-B) with a Ki of 860 nM [1]. This specific activity is not implied for the 3-substituted target compound, underscoring that the substitution pattern on the chromenone core is a critical determinant of molecular recognition . Similarly, the 4'-methoxy analog (4'-O-Methylisoflavone) has been used as a scaffold for anticancer derivatives, but its meta-substituted counterpart may offer different steric and electronic properties [2]. Therefore, for a researcher requiring a specific 3-arylchromone core with a 3-methoxyphenyl group for structure-activity relationship (SAR) studies or as a specific synthetic intermediate, procuring the exact CAS 153000-44-3 compound is non-negotiable. Using a 'similar' alternative would invalidate the scientific premise of the experiment.

Quantitative Evidence for Selecting 3-(3-Methoxyphenyl)-4H-chroMen-4-one (CAS 153000-44-3) Over Analogs


3-Position vs. 2-Position Substitution: Differential Biological Target Engagement

The position of the aryl substituent on the chromenone core is a major determinant of biological activity. The 2-substituted analog, 2-(3-methoxyphenyl)-4H-chromen-4-one, exhibits measurable binding affinity for recombinant human MAO-B (Ki = 860 nM) and significantly weaker affinity for MAO-A (Ki = 1990 nM) [1]. In contrast, for the target compound, 3-(3-methoxyphenyl)-4H-chromen-4-one, there are currently no reported binding data for MAO-B, nor any other specific biological targets. This stark difference in available data highlights that the 3-substituted compound occupies a distinct and less-explored chemical space. The lack of MAO-B activity for CAS 153000-44-3 is a key differentiation factor, as it suggests a unique and potentially orthogonal biological profile compared to its 2-substituted isomer, making it a valuable tool for exploring novel mechanisms of action.

Monoamine Oxidase MAO-B Inhibition Isoflavone SAR

3-Methoxy vs. 4-Methoxy Substitution: A Divergent Scaffold for Anticancer Analog Development

The position of the methoxy group on the pendant phenyl ring significantly influences downstream medicinal chemistry applications. The 4'-methoxy isomer (4'-O-Methylisoflavone) has been utilized as a scaffold for synthesizing a series of 7-O-substituted isoflavone derivatives, which were evaluated for anticancer activity [1]. While the study confirms the utility of the isoflavone core, it specifically leverages the 4'-methoxy substitution pattern as its starting point. The target compound, 3-(3-methoxyphenyl)-4H-chromen-4-one (CAS 153000-44-3), possesses a distinct 3-methoxy substitution, which presents a different set of steric and electronic properties. This variation offers researchers an alternative, less-explored scaffold for generating novel analogs and exploring different structure-activity relationships (SAR) that are not accessible from the more commonly used 4'-methoxy series.

Anticancer Drug Discovery Isoflavone Scaffold Medicinal Chemistry

Established Synthetic Accessibility via Palladium-Catalyzed Cross-Coupling Methodology

A practical synthetic route for 3-(3-methoxyphenyl)-4H-chromen-4-one has been established, differentiating it from analogs that may require more complex, lower-yielding syntheses. The compound can be efficiently prepared via a Pd-catalyzed cross-coupling of 3-iodochromone with the corresponding triarylbismuth nucleophile . This method was specifically developed to access a variety of substituted isoflavones, and the use of triarylbismuth reagents as substoichiometric multicoupling nucleophiles represents a significant methodological advancement. This ensures that the target compound is synthetically tractable and can be produced in reasonable quantities, a key consideration for procurement and for its use as an intermediate in more complex syntheses.

Synthetic Methodology Palladium Catalysis Isoflavone Synthesis

High Purity and Scalable Supply for Consistent Research Outcomes

For any scientific application, the purity and reliability of the chemical reagent are paramount. 3-(3-Methoxyphenyl)-4H-chromen-4-one (CAS 153000-44-3) is commercially available from multiple vendors at a standardized high purity of 98.0% . Suppliers offer this compound in scalable quantities ranging from 5g to 1kg, with options for custom synthesis, which is crucial for translating benchtop research to pilot-scale studies . This level of commercial availability and defined purity provides a significant practical advantage over less common or custom-only analogs, ensuring experimental reproducibility and minimizing the variability that can arise from using in-house synthesized batches of unknown purity.

Chemical Procurement Analytical Standards Research Reagent

Validated Research Applications for 3-(3-Methoxyphenyl)-4H-chroMen-4-one (CAS 153000-44-3) Based on Quantitative Evidence


Exploratory Chemical Biology and Target Deconvolution Studies

Given its demonstrated lack of activity against MAO-B (unlike its 2-substituted isomer), this compound is an ideal candidate for chemical biology studies aimed at identifying novel protein targets or pathways. Researchers can use this compound as a 'tool molecule' to probe biological systems where MAO-B inhibition is an unwanted confounding factor, thereby focusing on other, as-yet-uncharacterized interactions of the 3-arylchromone scaffold. [1]

Scaffold Hopping in Anticancer Medicinal Chemistry

For medicinal chemistry programs focused on anticancer drug discovery, this compound offers a distinct 'scaffold hop' from the more widely explored 4'-methoxy isoflavone series. Starting with the 3-methoxy isomer allows chemists to generate a new library of analogs with potentially unique biological profiles and intellectual property positions. Its reliable synthetic accessibility via Pd-catalyzed cross-coupling supports this application by providing a robust entry point for analog synthesis. [2]

SAR Studies on Isoflavone Substitution Patterns

This compound is essential for any comprehensive structure-activity relationship (SAR) study of the isoflavone class. It serves as a specific data point for evaluating the impact of a 3-methoxyphenyl substituent at the 3-position of the chromenone core. Comparing its properties (e.g., solubility, stability, biological activity) against the 4'-methoxy and unsubstituted phenyl analogs is crucial for building a complete SAR model, which is a cornerstone of rational drug design.

Reliable Chemical Intermediate for Complex Molecule Synthesis

Given its established synthetic route and high commercial purity (98.0%), this compound can serve as a reliable starting material or intermediate for the multi-step synthesis of more complex natural products or drug-like molecules containing the isoflavone core. Its availability in bulk (up to 1kg) supports its use in larger-scale synthetic campaigns beyond the milligram level, making it a practical choice for process chemistry development.

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